1-(4-Chlorophenyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Chlorophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, substituted with a 4-chlorophenyl group and a carboxylic acid group
Scientific Research Applications
1-(4-Chlorophenyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid typically involves the reaction of 1-chloro-4-iodobenzene with an azetidine derivative under specific conditions. One common method includes the use of copper(I) iodide and potassium carbonate in N,N-dimethylformamide (DMF) at 100°C for 8 hours under an inert atmosphere . The reaction mixture is then worked up by dilution with aqueous ammonium chloride, extraction with ethyl acetate, and purification by silica gel column chromatography.
Chemical Reactions Analysis
1-(4-Chlorophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and bases like potassium carbonate (K2CO3). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
- 1-Phenylazetidin-3-ol
- 4-(Azetidin-1-yl)benzoic acid
- 4-(3-Hydroxyazetidin-1-yl)benzoic acid
- 4-(Azetidin-1-yl)aniline
These compounds share the azetidine ring structure but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of the 4-chlorophenyl group in this compound imparts unique characteristics, such as increased lipophilicity and potential biological activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXZRZQJWQECTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695791 | |
Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-29-4 | |
Record name | 1-(4-Chlorophenyl)-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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